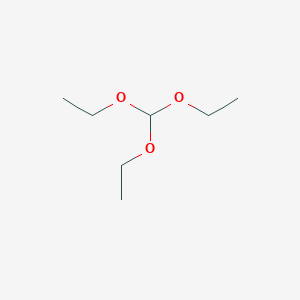

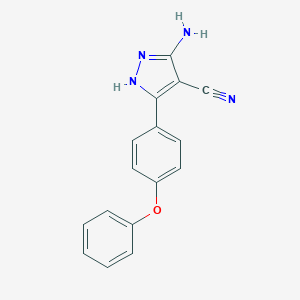

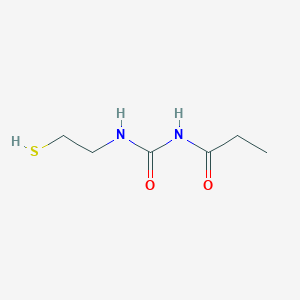

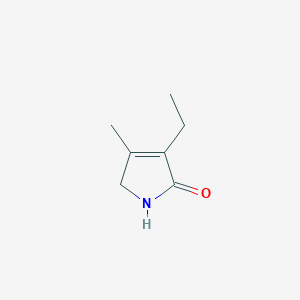

![molecular formula C20H28N12O9PPt+ B045662 [5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) CAS No. 119637-81-9](/img/structure/B45662.png)

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) is a complex formed when the chemotherapy drug cisplatin binds to DNA. This adduct is significant in the study of cancer treatment as it represents the interaction between cisplatin and the genetic material of cancer cells. The formation of this adduct is crucial for the drug’s ability to interfere with DNA replication and transcription, leading to cell death.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cisplatin-deoxy(adenosine monophosphate guanosine) adduct involves the reaction of cisplatin with a DNA oligonucleotide containing deoxyadenosine monophosphate and deoxyguanosine monophosphate. The reaction typically occurs in an aqueous solution at physiological pH. The process involves the formation of a covalent bond between the platinum atom of cisplatin and the nitrogen atoms of the purine bases in the DNA.

Industrial Production Methods: Industrial production of cisplatin-deoxy(adenosine monophosphate guanosine) adduct is not common due to its specific application in research rather than large-scale manufacturing. the production of cisplatin itself involves the reaction of potassium tetrachloroplatinate with ammonia, followed by purification steps to obtain the final product.

化学反応の分析

Types of Reactions: [5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) primarily undergoes substitution reactions. The platinum atom in cisplatin can form covalent bonds with the nitrogen atoms of the purine bases in DNA, leading to the formation of the adduct.

Common Reagents and Conditions: The formation of the adduct requires cisplatin and a DNA oligonucleotide containing deoxyadenosine monophosphate and deoxyguanosine monophosphate. The reaction typically occurs in an aqueous solution at physiological pH and temperature.

Major Products: The major product of the reaction is the cisplatin-deoxy(adenosine monophosphate guanosine) adduct itself. This adduct can further undergo hydrolysis and other reactions depending on the conditions.

科学的研究の応用

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) is extensively studied in the field of cancer research. It is used to understand the mechanism of action of cisplatin and its interaction with DNA. This adduct is also used in studies related to DNA repair mechanisms, as the formation of the adduct triggers cellular responses to repair the damaged DNA. Additionally, it is used in the development of new platinum-based drugs with improved efficacy and reduced side effects.

作用機序

The mechanism of action of cisplatin-deoxy(adenosine monophosphate guanosine) adduct involves the formation of covalent bonds between the platinum atom of cisplatin and the nitrogen atoms of the purine bases in DNA. This interaction interferes with DNA replication and transcription, leading to the activation of cellular pathways that result in cell death. The adduct formation triggers DNA damage response mechanisms, including the activation of repair proteins and cell cycle checkpoints.

類似化合物との比較

Similar Compounds:

- Cisplatin-deoxyguanosine adduct

- Cisplatin-deoxyadenosine adduct

- Carboplatin-deoxy(adenosine monophosphate guanosine) adduct

Uniqueness: [5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) is unique due to its specific interaction with both deoxyadenosine monophosphate and deoxyguanosine monophosphate in DNA. This dual interaction enhances its ability to interfere with DNA replication and transcription, making it a valuable tool in cancer research.

特性

IUPAC Name |

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N10O9P.2H2N.Pt/c21-16-14-17(24-5-23-16)29(6-25-14)13-2-9(10(3-31)37-13)39-40(34,35)36-4-11-8(32)1-12(38-11)30-7-26-15-18(30)27-20(22)28-19(15)33;;;/h5-13,31-32H,1-4H2,(H,34,35)(H2,21,23,24)(H3,22,27,28,33);2*1H2;/q;2*-1;+4/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNPJEJDQASSEO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OC4CC(OC4CO)N5C=NC6=C(N=CN=C65)N)O.[NH2-].[NH2-].[Pt+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N12O9PPt+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119637-81-9 |

Source

|

| Record name | Cisplatin-deoxy(adenosine monophosphate guanosine) adduct | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119637819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2,2,10',13'-tetramethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B45614.png)